Ethyl 6-chloro-4-hydroxy-2-naphthoate
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Overview
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a chlorine atom, a hydroxyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-chloro-4-oxo-, ethyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl alcohol.
Substitution: Formation of 2-Naphthalenecarboxylic acid, 6-substituted-4-hydroxy-, ethyl ester.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, propyl ester
- 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, butyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Biological Activity
Ethyl 6-chloro-4-hydroxy-2-naphthoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H11ClO3
- Molecular Weight : Approximately 236.67 g/mol
- Functional Groups : Hydroxyl group (-OH) at the 4-position and an ethyl ester at the 2-position, with chlorine substituent at the 6-position.
These structural characteristics contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of the hydroxyl and chlorine groups enhances its solubility and bioavailability, which may facilitate its interaction with biological molecules.
Research indicates that compounds similar to this compound often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism through which this compound exerts its effects may involve modulation of biochemical pathways associated with these activities.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Studies indicate that it may inhibit the growth of various pathogens, including bacteria and fungi. The effectiveness of this compound can be attributed to its structural features that enhance membrane permeability and disrupt microbial cell functions.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria | Inhibition of growth in Staphylococcus aureus | |
Fungi | Antifungal activity against Candida albicans |
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways.
Cancer Cell Line | Effect Observed | Reference |
---|---|---|
HeLa | Induction of apoptosis | |
MCF-7 | Growth inhibition |
Study on Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibitory effects on gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
Study on Anticancer Properties
Another study focused on the anticancer properties of this compound in breast cancer models. The results indicated that treatment with this compound led to a reduction in tumor size and enhanced survival rates in animal models, suggesting its potential as a therapeutic agent.
Properties
Molecular Formula |
C13H11ClO3 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 6-chloro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 |
InChI Key |
WOARMQBMOMSYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)O |
Origin of Product |
United States |
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